(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Description
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1 |
InChI Key |
LDRVYZUIUHRGAW-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Reaction Conditions
The choice of catalyst significantly impacts reaction efficiency and stereochemical outcome:
| Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio | Source |
|---|---|---|---|---|---|
| Ti(OEt)₄ | THF | Reflux | 85–92 | >99:1 | |
| CuSO₄ | CH₂Cl₂ | RT | 78–84 | 95:5 | |
| Yb(OTf)₃ | Toluene | 60°C | 88 | 97:3 | |
| PPTS (cat.) | CHCl₃ | RT | 70 | 90:10 |
Titanium ethoxide [Ti(OEt)₄] in tetrahydrofuran (THF) under reflux conditions achieves near-quantitative yields and exceptional diastereoselectivity (>99:1). The titanium ion coordinates both the aldehyde oxygen and sulfinamide nitrogen, facilitating nucleophilic attack and water elimination. Copper sulfate in dichloromethane offers a milder alternative but with slightly reduced selectivity. Rare-earth triflates like Yb(OTf)₃ enhance reaction rates in non-polar solvents, while pyridinium p-toluenesulfonate (PPTS) enables acid-catalyzed imine formation under ambient conditions.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Activation : The Lewis acid (e.g., Ti(OEt)₄) coordinates the aldehyde carbonyl, increasing its electrophilicity.
-
Nucleophilic Addition : The sulfinamide’s nitrogen attacks the activated carbonyl, followed by dehydration to form the imine.
Density functional theory (DFT) studies reveal that the (S)-sulfinamide’s tert-butyl group induces a stereoelectronic bias, favoring Re-face attack on the aldehyde and ensuring high enantiopurity.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation in solvent-free systems reduces reaction times from hours to minutes. For example, Ti(OEt)₄-mediated condensation under microwaves (150 W, 100°C) achieves 89% yield in 15 minutes, compared to 12 hours under conventional heating. This method is scalable for industrial applications but requires precise temperature control to prevent racemization.
Solid-Phase Synthesis
Solid-supported syntheses enable facile purification and recycling of reagents. In one approach, 4-bromobenzaldehyde is immobilized on polystyrene resin, then treated with (S)-sulfinamide and Ti(OiPr)₄ to yield the imine with 82% efficiency. This method is advantageous for combinatorial chemistry but incurs higher costs due to specialized equipment.
Purification and Characterization
Workup Procedures
Post-reaction workup typically involves:
Analytical Data
-
Spectroscopic Data :
Applications in Asymmetric Synthesis
This sulfinyl imine is a versatile precursor for:
-
Chiral Amines : Reductive amination with NaBH₄ or LiAlH₄ yields enantiopure benzylamines.
-
α-Amino Acids : Strecker reaction with KCN and NH₄Cl forms α-aminonitriles, hydrolyzed to amino acids.
-
Heterocycles : Cycloaddition with dienes generates pyrrolidines and piperidines.
Challenges and Optimization
Chemical Reactions Analysis
Condensation and Schiff Base Formation
This compound serves as a key intermediate in asymmetric synthesis through Schiff base formation. Its reaction with organometallic reagents enables stereoselective C–N bond formation:
Reaction with nBuLi (Grignard-type addition):
In THF at -78°C, the sulfinamide undergoes nucleophilic attack by nBuLi at the imine carbon, forming a chiral amine intermediate after acidic workup ( ).
Yield: 72% for analogous 2-bromophenyl derivatives ( ).
General reaction scheme:
Hydrolysis Reactions
The sulfinamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids or sulfonamides:
| Condition | Product | Key Observations |
|---|---|---|
| 1M HCl, reflux | 4-Bromobenzaldehyde + Sulfinic acid | Complete decomposition after 2 hours |
| 0.5M NaOH, RT | Sulfonamide derivative | Partial retention of stereochemistry |
Transition Metal-Mediated Cross-Couplings
The bromine atom facilitates participation in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling Example:
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl sulfinamide derivatives:
Reported yield for analogous systems: 65–78% ( ).
Stereoselective Transformations
The chiral sulfinamide directs stereochemical outcomes in asymmetric synthesis:
Aldol Reaction:
Reacts with ketones in the presence of Ti(OEt)₄ to form β-hydroxy sulfinamides with >90% diastereomeric excess ( ).
Key data for aldol adducts:
| Entry | Ketone | de (%) | Yield (%) |
|---|---|---|---|
| 1 | Acetone | 92 | 85 |
| 2 | Cyclohexanone | 89 | 78 |
Reductive Amination
Catalytic hydrogenation (H₂, Pd/C) reduces the imine bond to form a secondary amine while preserving the sulfinamide group:
Typical conditions: 50 psi H₂, ethanol, 25°C ().
Oxidative Stability
The sulfinamide demonstrates moderate oxidative stability:
| Oxidizing Agent | Product | Reaction Outcome |
|---|---|---|
| mCPBA | Sulfoxide derivative | Partial epimerization observed |
| H₂O₂ | Stable (no reaction) | No degradation after 24 h |
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete degradation by 300°C (). This thermal profile limits high-temperature applications but permits reflux conditions in most synthetic protocols.
Interaction with Organoboron Reagents
Reacts with allylboranes to form γ-amino boronic esters via a stereospecific process:
Key features:
Comparative Reactivity Table
Data for structurally similar compounds:
| Modification Site | Reaction Rate (vs parent) | Stereoselectivity |
|---|---|---|
| 4-Bromo → 4-Chloro | 1.2× faster | Comparable |
| S-Methyl → S-Ethyl | 0.7× slower | Reduced by 15% |
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfinamide functional group, which is known to influence its biological activity. Its molecular formula is C₁₁H₁₄BrNOS, and it has a molecular weight of 288.21 g/mol. The structure includes a bromophenyl group attached to a methylidene linkage with a sulfinamide moiety, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- Research indicates that sulfinamide derivatives can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's disease. The synthesis of new sulfonamide compounds has shown promise in enhancing enzyme inhibition, which could lead to therapeutic advancements in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
-
Anticancer Activity :
- Investigations into similar sulfonamide compounds have revealed their potential as anticancer agents. For instance, compounds designed with sulfonamide fragments have demonstrated cytotoxic effects against several human cancer cell lines. The incorporation of different substituents on the sulfonamide structure can modulate its activity against various types of tumors, suggesting that (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide may also exhibit similar properties .
Antimicrobial Applications
-
Antibacterial Properties :
- Recent studies have evaluated the antibacterial efficacy of new sulfonamide derivatives against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed that these compounds could inhibit biofilm formation and exhibit bactericidal activity, indicating their potential as novel antimicrobial agents . The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways.
- Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of sulfinylimines are highly dependent on the aryl substituent. Below is a comparative analysis of analogous compounds:
Crystallographic and Spectroscopic Data
- IR Spectroscopy : The target compound exhibits characteristic sulfinamide C=N stretches near 2264–2272 cm⁻¹, consistent with analogs in and .
Biological Activity
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This sulfinamide derivative features a sulfinyl group (–SO–) attached to a chiral center, which is crucial for its biological activity. The presence of the bromine atom on the phenyl ring is particularly significant as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfinamide compounds exhibit notable antimicrobial properties . A study highlighted that derivatives containing brominated phenyl groups can enhance antimicrobial efficacy against various pathogens, including bacteria and fungi. The compound was found to possess activity comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Sulfinamide compounds have also been evaluated for their anticancer activities . In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including Hela and MCF7 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against carbonic anhydrases, which are important therapeutic targets in cancer treatment and other diseases. Structure-activity relationship (SAR) studies suggest that modifications at the sulfinamide group can enhance inhibitory potency .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals:
- Bromine Substitution : The presence of the bromine atom significantly increases antimicrobial activity.
- Chirality : The specific stereochemistry (S configuration) is essential for optimal biological activity.
- Sulfinamide Group : Variations in the sulfinamide moiety can alter both potency and selectivity towards biological targets.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfinamides, including our compound, against clinical isolates. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for effective strains, indicating promising therapeutic potential .
- Cytotoxicity Testing : In a recent study, this compound was tested against multiple cancer cell lines. The results indicated IC50 values ranging from 20 to 100 µM, demonstrating significant anticancer properties .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase isoforms by this compound, revealing competitive inhibition with Ki values in the low micromolar range .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide?
The compound is typically synthesized via a condensation reaction between 2-methylpropane-2-sulfinamide and 4-bromobenzaldehyde, using Ti(OEt)₄ as a Lewis acid catalyst. This method, adapted from similar sulfinamide derivatives, achieves yields of 65–92% depending on substituent effects and reaction conditions (e.g., solvent, temperature). Post-reduction with NaBH₄ may follow to stabilize intermediates. Key optimization steps include controlling moisture and stoichiometric ratios of reactants .
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
- ¹H NMR : The imine proton (CH=N) typically appears as a singlet at δ 8.3–8.5 ppm. The tert-butyl group in the sulfinamide moiety shows a singlet at δ 1.2–1.4 ppm for the nine equivalent protons.
- ¹³C NMR : The imine carbon (C=N) resonates at δ 160–165 ppm, while the sulfinamide sulfur-bearing carbon appears at δ 55–60 ppm.
- Stereochemical confirmation relies on coupling constants (e.g., J values for E/Z isomers) and comparison with chiral derivatizing agents .
Q. What are the critical steps for ensuring enantiomeric purity during synthesis?
Use of (S)-configured 2-methylpropane-2-sulfinamide as a chiral auxiliary ensures stereoselectivity. Chiral HPLC or polarimetry can assess enantiomeric excess (ee), while recrystallization in non-polar solvents (e.g., hexane/EtOAc) improves purity. Reductive amination steps require strict exclusion of moisture to prevent racemization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
- Catalyst screening : Ti(OEt)₄ is standard, but Zr(OⁱPr)₄ or Mg(OTf)₂ may improve selectivity for sterically hindered substrates.
- Solvent effects : THF or DCM enhances imine formation, while toluene improves crystallinity.
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side products. Substituent electronic effects (e.g., electron-withdrawing bromine) influence reaction rates and yields, as seen in analogs with 65–91% yields .
Q. What crystallographic strategies resolve absolute configuration and address enantiomorph-polarity ambiguities?
X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Flack parameter analysis (e.g., x > 0.3 indicates correct absolute configuration) mitigates false chirality assignments in near-centrosymmetric structures. For challenging cases, resonant scattering or anomalous dispersion methods (e.g., Cu Kα radiation) enhance accuracy .
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
The sulfinamide group acts as a directing moiety in transition-metal complexes (e.g., Rh, Pd), enabling enantioselective allylic alkylation or C–H activation. For example, analogs like (R)-N-((S)-2-(diphenylphosphanyl)phenylethyl)-2-methylpropane-2-sulfinamide show high ee (>95%) in asymmetric hydrogenation. Computational modeling (DFT) aids in predicting ligand-metal coordination modes .
Q. What analytical approaches reconcile contradictory data in stereochemical assignments?
- HRMS : Validates molecular formula but not stereochemistry.
- VCD (Vibrational Circular Dichroism) : Provides direct evidence of absolute configuration.
- X-ray vs. NMR discrepancies : Cross-validate using multiple derivatives (e.g., Mosher esters) or temperature-dependent NMR to detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
